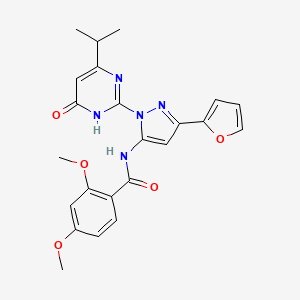![molecular formula C21H19FN4O2S B2385215 N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide CAS No. 900010-24-4](/img/structure/B2385215.png)
N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, an efficient synthesis of a related compound starting from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine has been reported . The structures of the final and intermediate products were determined by spectral analysis . Another synthesis method involves condensing chalcones with hydrazine hydrate in the presence of aliphatic acids .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by X-ray single crystal structure determination . The dihedral angles formed between the pyrazole and the fluoro-substituted rings have been reported .Chemical Reactions Analysis
The reaction of similar compounds with active methylene derivatives, including malononitrile and ethyl cyanoacetate, has been explored . The products of these reactions have been determined by spectral analysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Diversity
Pyrazolo [3,4-b]pyridines are a fascinating group of heterocyclic compounds that exist in two tautomeric forms: the 1H-isomer and the 2H-isomer. Over 300,000 1H-pyrazolo [3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents). These compounds exhibit diverse substituents at positions N1, C3, C4, C5, and C6. Let’s explore their synthetic methods and structural diversity .
Synthetic Methods
Researchers have employed various synthetic routes to access pyrazolo [3,4-b]pyridines. Starting from either a preformed pyrazole or pyridine, these methods allow for the introduction of different substituents. Notably, the close structural resemblance of these compounds to purine bases (adenine and guanine) has attracted medicinal chemists. The synthesis of both 1H- and 2H-pyrazolo [3,4-b]pyridines has been well-documented, with numerous strategies reported .
a. Antitumor Activity: Certain pyrazolo [3,4-b]pyridines exhibit promising antitumor properties. Researchers have explored their potential as kinase inhibitors, particularly targeting kinases involved in cancer pathways. These compounds may interfere with cell proliferation, angiogenesis, and metastasis .
b. Anti-inflammatory Effects: Inflammation plays a crucial role in various diseases. Some pyrazolo [3,4-b]pyridines have demonstrated anti-inflammatory activity by modulating key inflammatory pathways. These compounds could be valuable in treating inflammatory conditions .
c. Neuroprotection: Neurodegenerative disorders are a significant health challenge. Certain pyrazolo [3,4-b]pyridines have shown neuroprotective effects, possibly through antioxidant mechanisms. These compounds may hold promise for conditions like Alzheimer’s disease and Parkinson’s disease .
d. Antimicrobial Properties: Researchers have investigated pyrazolo [3,4-b]pyridines as potential antimicrobial agents. Their activity against bacteria, fungi, and parasites has been explored, making them interesting candidates for drug development .
e. Enzyme Inhibition: Enzyme inhibition is a common strategy in drug design. Pyrazolo [3,4-b]pyridines have been studied as inhibitors of specific enzymes, including kinases, proteases, and phosphodiesterases. These compounds could have therapeutic implications in various diseases .
f. Other Applications: Beyond the mentioned fields, pyrazolo [3,4-b]pyridines have been investigated for their potential in cardiovascular diseases, metabolic disorders, and more. Their diverse biological activities continue to inspire research and drug development .
Wirkmechanismus
Target of Action
The primary target of this compound is histone deacetylase-3 (HDAC3) . HDAC3 is one of the eleven zinc-dependent histone deacetylases that catalyze the hydrolysis of acetyl groups from histone lysine residues . They play a crucial role in the regulation of gene expression and cell proliferation .
Mode of Action
The compound was designed to work as a selective degrader of HDAC3 .
Biochemical Pathways
HDAC3 is involved in a wide range of diseases, including cancer . Dysregulation of their epigenetic activity has been implicated in these diseases . The compound’s interaction with HDAC3 could potentially affect these biochemical pathways.
Result of Action
The compound was tested in vitro against human class-I HDACs isoforms and showed an IC50 = 3.4 µM against HDAC3 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c22-15-6-8-16(9-7-15)26-19(17-12-29-13-18(17)25-26)24-21(28)20(27)23-11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCMEVOFQZDRGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)





![Tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2385144.png)

![2-Amino-4-(4-chlorophenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2385147.png)
![Ethyl 2-(5-(furan-2-yl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2385150.png)

![Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate](/img/structure/B2385154.png)
![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2385155.png)